己基硼酸

描述

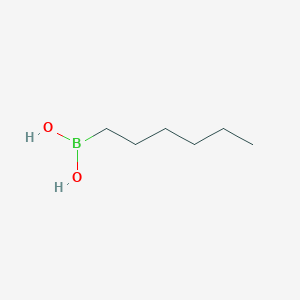

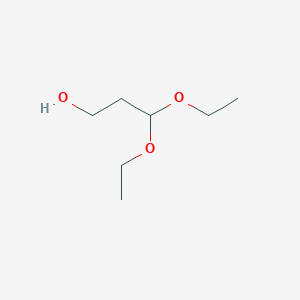

Hexylboronic Acid, also known as 1-Hexylboronic acid, is a chemical compound with the molecular formula C6H15BO2 . It is often used in scientific research and has a molecular weight of 129.994 g/mol .

Molecular Structure Analysis

The molecular structure of Hexylboronic Acid consists of a boron atom bonded to a hexyl group (a six-carbon alkyl group) and two hydroxyl groups, forming a boronic acid . The InChI Key is CXSYDLCMCLCOCA-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids, including Hexylboronic Acid, are known to undergo several types of chemical reactions. One notable reaction is the protodeboronation of alkyl boronic esters, which has been utilized in a radical approach for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

Hexylboronic Acid is a solid at room temperature with a melting point between 85°C to 90°C . It is sensitive to air .

科学研究应用

Sensing Applications

Hexylboronic Acid, like other boronic acids, has been increasingly utilized in diverse areas of research . One of the key applications is in sensing, where the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows for their use in various areas, including biological labelling . This application is particularly useful in the field of biochemistry, where it can aid in the study and understanding of complex biological systems.

Protein Manipulation and Modification

Boronic acids, including Hexylboronic Acid, have shown significant potential in the manipulation and modification of proteins . This has opened up new avenues in protein research, including the development of novel therapeutic strategies.

Separation Technologies

Hexylboronic Acid has been used in separation technologies . The unique properties of boronic acids allow them to selectively bind to certain molecules, making them useful in the separation and purification of complex mixtures.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . For example, they have been used in the creation of glucose-sensitive polymers which enable self-regulated insulin release in the treatment of diabetes .

Wound Healing and Tumor Targeting

Hexylboronic Acid has been used in wound healing and tumor targeting . The ability of boronic acids to selectively bind to certain molecules makes them useful in these applications.

Enrichment of cis-diol Containing Molecules

Hexylboronic Acid has been used for the enrichment of cis-diol containing molecules . This application is particularly useful in the field of biochemistry and molecular biology, where it can aid in the study and understanding of complex biological systems.

Controlled Release of Insulin

Hexylboronic Acid has been used in polymers for the controlled release of insulin . This application is particularly useful in the treatment of diabetes, where it can help to regulate blood glucose levels.

安全和危害

Hexylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

未来方向

Boronic acids, including Hexylboronic Acid, are increasingly utilized in diverse areas of research. They have found applications in sensing, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research opportunities include the development of more effective and versatile delivery tools for the safe and effective use of protein drugs , and the exploration of boronic acid-based dynamic covalent bonds for the synthesis of covalent adaptable networks .

属性

IUPAC Name |

hexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSYDLCMCLCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325793 | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexylboronic Acid | |

CAS RN |

16343-08-1 | |

| Record name | B-Hexylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexaneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HEXANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?

A1: Hexylboronic acid acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the hexylboronic acid participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.

Q2: What is the significance of using Hexylboronic acid in this specific reaction, and are there alternative reagents?

A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of Hexylboronic acid is crucial for the specific reductive transformation observed. The selection of Hexylboronic acid over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)

![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)